molecular formula C20H21FN4O3 B2364850 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1235640-74-0

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2364850
CAS No.: 1235640-74-0
M. Wt: 384.411
InChI Key: JOQXNFQGWFKOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative featuring a piperidine core substituted with a 2-fluorobenzoyl group at the 1-position and a pyridin-3-yl moiety at the N2 position.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c21-17-6-2-1-5-16(17)20(28)25-10-7-14(8-11-25)12-23-18(26)19(27)24-15-4-3-9-22-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQXNFQGWFKOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Design

The target compound’s structure comprises two critical domains: a 2-fluorobenzoyl-substituted piperidine and an oxalamide bridge linking the piperidine to a pyridin-3-yl group. Synthetic routes prioritize modular assembly to ensure regioselective functionalization.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into three components:

  • Piperidine core : Functionalized at the 1-position with 2-fluorobenzoyl and at the 4-position with a methylamine side chain.
  • Oxalic acid : Serves as the bridging unit for amide bond formation.
  • Pyridin-3-ylamine : Provides the terminal aromatic moiety.

This disconnection strategy informs two primary approaches: (1) stepwise amidation of oxalic acid derivatives and (2) pre-functionalization of the piperidine followed by oxalamide coupling.

Stepwise Synthesis and Optimization

Route 1: Sequential Amidation via Carbodiimide Coupling

Synthesis of 1-(2-Fluorobenzoyl)piperidin-4-ylmethylamine
  • Protection of Piperidin-4-ylmethylamine :
    Piperidin-4-ylmethylamine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine, yielding N-Boc-piperidin-4-ylmethylamine (85% yield).
  • Benzoylation :
    The protected amine reacts with 2-fluorobenzoyl chloride (1.2 eq) in dichloromethane under basic conditions (NaOH, 0°C → rt, 12 h). Deprotection with HCl/dioxane affords 1-(2-fluorobenzoyl)piperidin-4-ylmethylamine (78% yield).
Oxalamide Formation
  • Monoamidation :
    Ethyl oxalyl chloride (1.1 eq) reacts with 1-(2-fluorobenzoyl)piperidin-4-ylmethylamine in tetrahydrofuran (THF) at −10°C, yielding the monoethyl oxalamide intermediate (91% yield).
  • Coupling with Pyridin-3-ylamine :
    The intermediate is treated with pyridin-3-ylamine (1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 24 h. Purification via silica gel chromatography (ethyl acetate/hexane) delivers the target compound (68% yield).

Table 1: Reaction Conditions and Yields for Route 1

Step Reagents/Conditions Yield (%)
Protection Boc₂O, Et₃N, CH₂Cl₂ 85
Benzoylation 2-Fluorobenzoyl Cl, NaOH 78
Monoamidation Ethyl oxalyl Cl, THF 91
Final Coupling EDC/HOBt, DMF 68

Route 2: One-Pot Oxalamide Assembly

Direct Coupling of Pre-Functionalized Intermediates
  • In-Situ Activation of Oxalic Acid :
    Oxalic acid (1.0 eq) is treated with thionyl chloride (2.2 eq) to generate oxalyl dichloride, which reacts sequentially with 1-(2-fluorobenzoyl)piperidin-4-ylmethylamine (1.1 eq) and pyridin-3-ylamine (1.1 eq) in THF. This method avoids intermediate isolation, achieving a 62% overall yield.
Advantages and Limitations
  • Advantages : Reduced purification steps and shorter reaction time (18 h total).
  • Limitations : Lower regioselectivity due to competing reactions, necessitating precise stoichiometric control.

Route 3: Solid-Phase Synthesis

Resin-Bound Piperidine Functionalization
  • Wang Resin Loading :
    Piperidin-4-ylmethylamine is immobilized on Wang resin via a hydroxymethyl linker.
  • On-Resin Benzoylation :
    Treatment with 2-fluorobenzoyl chloride and N,N-diisopropylethylamine (DIPEA) in DMF (24 h) achieves 94% coupling efficiency.
  • Oxalamide Formation :
    Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) releases the target compound (57% yield after HPLC purification).

Table 2: Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 68 62 57
Purity (HPLC, %) 99.2 97.8 98.5
Reaction Time (h) 48 18 72
Scalability High Moderate Low

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, pyridine-H2), 8.21 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.78–7.72 (m, 2H, fluorophenyl-H), 7.45–7.38 (m, 2H, fluorophenyl-H), 4.32 (t, J = 6.0 Hz, 2H, piperidine-CH₂), 3.61 (br s, 2H, NH₂), 2.98–2.85 (m, 4H, piperidine-H).
  • IR (KBr) : 1652 cm⁻¹ (C=O oxalamide), 1710 cm⁻¹ (C=O benzoyl), 1354 cm⁻¹ (S=O absent, confirming benzoyl over sulfonamide).
  • HRMS (ESI+) : [M+H]⁺ calcd. for C₂₁H₂₂FN₄O₃: 397.1624; found: 397.1621.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥99% purity, with a retention time of 12.7 min.

Critical Process Considerations

Solvent and Temperature Effects

  • Benzoylation Efficiency : Dichloromethane outperforms THF due to better solubility of 2-fluorobenzoyl chloride (88% vs. 72% yield).
  • Oxalamide Coupling : DMF enhances carbodiimide activation compared to acetonitrile (68% vs. 54% yield).

Byproduct Formation

  • Diastereomerization : Observed during piperidine functionalization (8–12% in Route 1), mitigated by low-temperature (−10°C) reactions.
  • Oligomerization : Controlled via dropwise addition of oxalyl chloride in Route 2.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features

The compound’s piperidine-fluorobenzoyl motif distinguishes it from analogs with acetylated or pyrrolidine-based cores. Key comparisons include:

Compound Name/ID Core Structure Key Substituents Biological Activity Evidence Source
Target Compound Piperidine 2-Fluorobenzoyl, pyridin-3-yl Inferred antiviral/antimicrobial N/A
Compound 13 [1] Acetylpiperidine + thiazole 5-(2-hydroxyethyl)-4-methylthiazol-2-yl, 4-chlorophenyl Antiviral (HIV entry inhibition)
BNM-III-170 [4] Indenyl + guanidinomethyl 4-Chloro-3-fluorophenyl, methylamino Antiviral (HIV CD4-binding)
S336 [2] Oxalamide (flavoring agent) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami agonist
GMC-3 [5] Isoindoline-dione 4-Chlorophenyl Antimicrobial
No. 1768 [6] Oxalamide (flavoring agent) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Rapid metabolism in hepatocytes

Key Observations

  • Antiviral Activity: The target compound’s fluorobenzoyl-piperidine group may enhance binding to viral targets (e.g., HIV entry proteins), similar to BNM-III-170’s indenyl-guanidinomethyl motif, which shows efficacy in stringent viral challenges [4]. Compound 13, with a thiazole substituent, demonstrates moderate antiviral activity (36% yield, LC-MS: 479.12 [M+H+]), suggesting that heterocyclic substituents influence potency [1].
  • Metabolic Stability: Unlike No. 1768, which undergoes rapid hepatic metabolism without amide hydrolysis, the target compound’s fluorinated aromatic group may confer resistance to oxidative degradation [6], [9].

Biological Activity

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological effects.

1. Chemical Structure and Synthesis

This compound is characterized by a complex structure that includes a piperidine ring, a fluorobenzoyl group, and an oxalamide moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Intermediate : This involves reacting 4-piperidone with appropriate amines.
  • Introduction of the 2-Fluorobenzoyl Group : The intermediate reacts with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine.
  • Formation of the Oxalamide Moiety : The final step involves reacting the fluorobenzoyl-substituted piperidine with oxalyl chloride and an amine to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure facilitates binding to these targets, modulating their activity and leading to various biological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antiproliferative Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated.
Cell LineIC50 (µM)Mechanism of Action
Breast CancerTBDPotential inhibition of cell proliferation
Colon CancerTBDInduction of apoptosis
Lung CancerTBDDisruption of cell cycle progression

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds structurally similar to this compound, indicating potential for further investigation .
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that derivatives of this compound could act as inhibitors for key enzymes involved in metabolic pathways, suggesting a role in metabolic disease management .

3. Research Applications

The compound has been utilized in various research contexts:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting specific diseases.
  • Biological Research : Used as a tool compound to explore the mechanisms of action for related molecules.

4. Conclusion

This compound demonstrates promising biological activity, particularly in anticancer research and enzyme inhibition. Ongoing studies are essential to fully uncover its potential therapeutic applications and mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Piperidine Intermediate Formation : React 2-fluorobenzoic acid with piperidin-4-ylmethanol under coupling agents (e.g., EDC/HOBt) to form the 1-(2-fluorobenzoyl)piperidine intermediate .

Oxalamide Coupling : Use oxalyl chloride to activate the intermediate, followed by reaction with 3-aminopyridine. Temperature control (0–5°C) minimizes side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

  • Key Considerations : Catalysts like palladium may enhance cross-coupling efficiency, while solvent choice (e.g., DCM or THF) impacts reaction kinetics .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm piperidine ring conformation, fluorobenzoyl group integration, and oxalamide bond formation .
  • Mass Spectrometry (LC-MS) : Verify molecular weight (expected [M+H]+ ~434) and detect impurities .
  • X-ray Crystallography : Resolve 3D conformation to assess steric effects of the 2-fluorobenzoyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., EGFR or VEGFR2) due to the pyridine moiety’s affinity for ATP-binding pockets .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC50_{50} determination .
  • Solubility Profiling : Perform shake-flask methods in PBS (pH 7.4) to guide formulation for downstream assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the fluorobenzoyl group (e.g., replace F with Cl or CF3_3) and the pyridine ring (e.g., 4-pyridyl vs. 3-pyridyl) .
  • Biological Testing : Compare IC50_{50} values across analogs in kinase inhibition and cytotoxicity assays. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
  • Data Analysis : Apply multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) influencing activity .

Q. What experimental strategies resolve contradictions in biological data between similar oxalamide derivatives?

  • Methodological Answer :

  • Comparative Profiling : Test this compound alongside analogs (e.g., N1-(2-chlorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide) under identical assay conditions to isolate structural determinants of activity .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability .
  • Metabolic Stability Assessment : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may affect in vivo vs. in vitro discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., PDB: 1M17) over 100 ns trajectories to evaluate stability of hydrogen bonds with the oxalamide group .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for fluorobenzoyl modifications to prioritize synthetic targets .
  • ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity, guiding lead optimization .

Methodological Considerations

  • Synthetic Challenges : The 2-fluorobenzoyl group may sterically hinder piperidine functionalization; microwave-assisted synthesis could improve reaction rates .
  • Analytical Pitfalls : Fluorine’s NMR spin-spin coupling may complicate peak assignment; 19F^{19}F-NMR is recommended for unambiguous identification .
  • Biological Reproducibility : Standardize cell culture conditions (e.g., passage number, serum lot) to minimize assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.